Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536681
InChI: InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C
Molecular Formula: C11H11FO3S
Molecular Weight: 242.27 g/mol

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate

CAS No.:

Cat. No.: VC13536681

Molecular Formula: C11H11FO3S

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate -

Specification

Molecular Formula C11H11FO3S
Molecular Weight 242.27 g/mol
IUPAC Name ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxoacetate
Standard InChI InChI=1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
Standard InChI Key BOSNSJWSSWYNLP-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C
Canonical SMILES CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)C

Introduction

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is an organic compound belonging to the class of sulfanyl esters. Its molecular formula is C11H11FO3S, with a molecular weight of approximately 242.27 g/mol . This compound is characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is connected to an ethyl ester group through a sulfanyl linkage.

Synthesis Methods

The synthesis of Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-fluoro-3-methylthiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

  • Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Biological Activity

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfanyl group can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate is unique compared to its chloro or bromo analogs due to the presence of the fluorine atom, which can enhance stability, lipophilicity, and the ability to form hydrogen bonds. Similar compounds include Ethyl 2-(4-fluoro-2-methylphenyl)sulfanyl-2-oxo-acetate and Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator